molecular formula C11H8O5 B8710093 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 61330-01-6

8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B8710093
CAS No.: 61330-01-6
M. Wt: 220.18 g/mol
InChI Key: LECCHVMHXVVLLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzoic acid derivatives with methoxy-substituted anhydrides . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isocoumarins and hydroxy derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological properties. The presence of the methoxy group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound for research and industrial

Properties

CAS No.

61330-01-6

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

8-methoxy-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-7-4-2-3-6-5-8(10(12)13)16-11(14)9(6)7/h2-5H,1H3,(H,12,13)

InChI Key

LECCHVMHXVVLLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the oxazolone of Example 4 (1.80 g., 5.57 mM) and 3.06 g. of sodium hydroxide in 15.2 ml. of water is refluxed under nitrogen for two hours. The resulting solution is cooled, acidified with concentrated hydrochloric acid, and refluxed for 0.5 hour. The solution is cooled and filtered to separate the precipitated solids. The dried solid is triturated with 2 ml. of cold methanol (to remove benzoic acid) and filtered to separate the product, m.p. 251°-253°. Recrystallization from 12 ml. of methanol (charcoal) gives 8-methoxy-1-oxo-1H-2-benzopyran-3-carboxylic acid as a white solid, m.p. 255°-256°.
Name
oxazolone
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1.8 g
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reactant
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